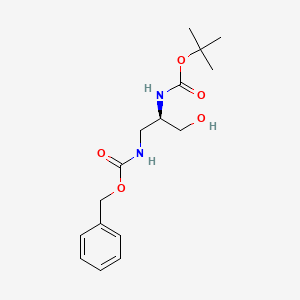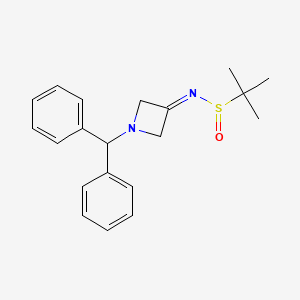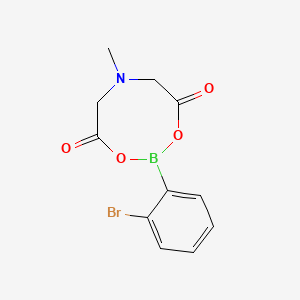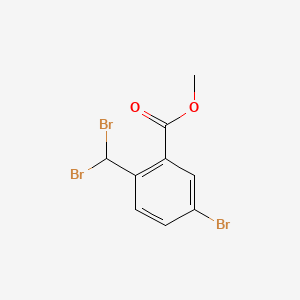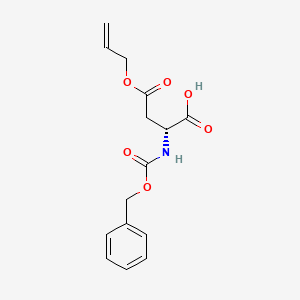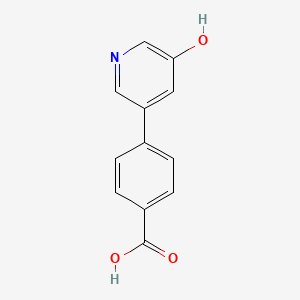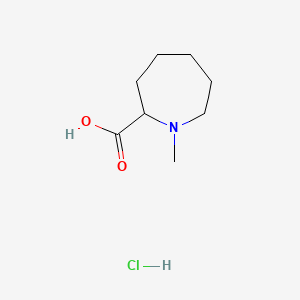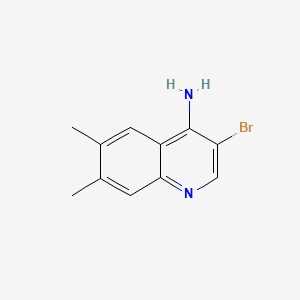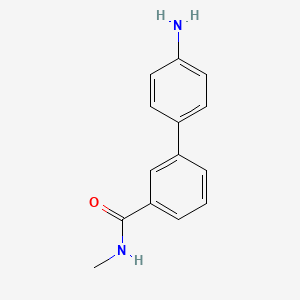
3-(4-Aminophenyl)-N-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-N-methylbenzamide is an organic compound with a complex structure that includes an amine group attached to a phenyl ring, which is further connected to a benzamide moiety
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
The primary target of 3-(4-Aminophenyl)-N-methylbenzamide, also known as 4’-Amino-N-methyl-[1,1’-biphenyl]-3-carboxamide, is the CYP51 receptor . This receptor plays a crucial role in the evolutionary cycle of Trypanosoma cruzi, a flagellated cell parasite .
Mode of Action
The compound interacts with the active site of the CYP51 receptor . It forms hydrogen interactions that show a high degree of occupation, establishing a stable complex with the target . This interaction leads to changes in the receptor’s function, affecting the life cycle of T. cruzi .
Biochemical Pathways
The compound affects the biochemical pathways related to the life cycle of T. cruzi . By interacting with the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to downstream effects that inhibit the proliferation of the parasite .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance . It has low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of benznidazole (BZN), a standard treatment for Chagas disease . This indicates the effectiveness of the compound against the trypomastigote form of T. cruzi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-N-methylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with N-methylaniline under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Industrial Production Methods: In an industrial setting, the production of 3-(4-Aminophenyl)-N-methylbenzamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Aminophenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical reducing system.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of substituted benzamide derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(4-Aminophenyl)coumarin derivatives: Known for their anti-inflammatory properties.
4-(3-Aminophenyl)benzonitrile: Studied for its biological activities and molecular interactions.
Uniqueness: 3-(4-Aminophenyl)-N-methylbenzamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJOGOGMBDLHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716530 |
Source


|
| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-46-7 |
Source


|
| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





